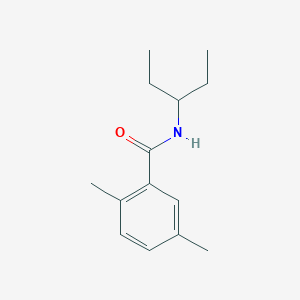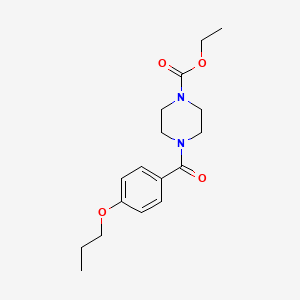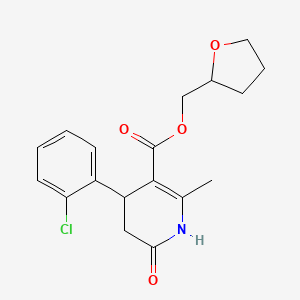
N-(1-ethylpropyl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-2,5-dimethylbenzamide, also known as DEET, is a synthetic chemical compound that has been widely used as an insect repellent for over 60 years. It was first developed by the United States Army in the 1940s and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies. In
Mécanisme D'action
The exact mechanism of action of N-(1-ethylpropyl)-2,5-dimethylbenzamide is not fully understood. However, it is believed that N-(1-ethylpropyl)-2,5-dimethylbenzamide works by interfering with the insect's ability to detect human hosts. N-(1-ethylpropyl)-2,5-dimethylbenzamide is thought to mask the scent of human skin and make it more difficult for insects to locate their prey. N-(1-ethylpropyl)-2,5-dimethylbenzamide may also interfere with the insect's ability to detect carbon dioxide, which is a major attractant for many insects.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-2,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to be absorbed through the skin and into the bloodstream, although the levels of absorption are generally low. N-(1-ethylpropyl)-2,5-dimethylbenzamide has also been shown to have some neurotoxic effects, although these effects are generally mild and reversible.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethylpropyl)-2,5-dimethylbenzamide is widely used in laboratory experiments to study the behavior and physiology of insects. It is particularly useful for studying the effects of insect repellents on the behavior of insects. However, there are some limitations to the use of N-(1-ethylpropyl)-2,5-dimethylbenzamide in lab experiments. For example, N-(1-ethylpropyl)-2,5-dimethylbenzamide can be toxic to some species of insects, which can make it difficult to use in experiments involving these species.
Orientations Futures
There are a number of future directions for research on N-(1-ethylpropyl)-2,5-dimethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than N-(1-ethylpropyl)-2,5-dimethylbenzamide. Another area of research is the study of the ecological and environmental impacts of N-(1-ethylpropyl)-2,5-dimethylbenzamide. Finally, there is a need for more research on the long-term effects of N-(1-ethylpropyl)-2,5-dimethylbenzamide exposure on human health.
Méthodes De Synthèse
N-(1-ethylpropyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then further purified through a series of distillations and crystallizations. The final product is a colorless to yellowish liquid with a characteristic odor.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-2,5-dimethylbenzamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and flies. N-(1-ethylpropyl)-2,5-dimethylbenzamide is also known for its long-lasting effects, with a single application providing protection for up to several hours.
Propriétés
IUPAC Name |
2,5-dimethyl-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-9-10(3)7-8-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUHXYQISJNNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B5311220.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311221.png)
![1-{2-[7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5311225.png)
![ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5311228.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311232.png)
![1-(4-bromophenyl)ethanone O-(spiro[2.3]hex-1-ylcarbonyl)oxime](/img/structure/B5311240.png)
![methyl 5-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5311242.png)
![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5311253.png)

![(4R)-4-(4-{[(3-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5311277.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N,N-diethylbenzamide](/img/structure/B5311286.png)

![3-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1-isoindolinone](/img/structure/B5311301.png)